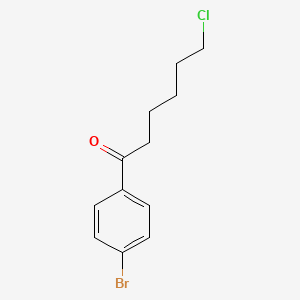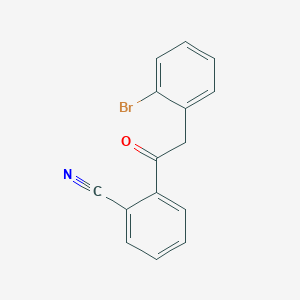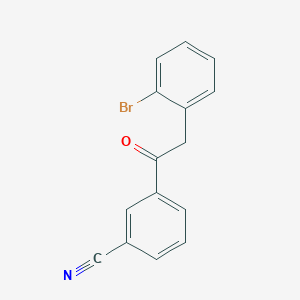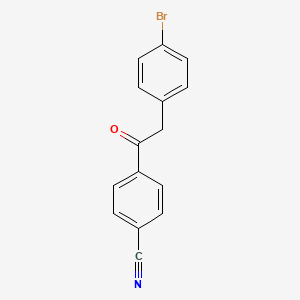
3'-Azetidinomethyl-2,4-dichlorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-2-ones, commonly known as beta-lactams, are a class of four-membered cyclic lactams that have gained significant attention due to their biological importance and utility as synthetic intermediates in organic chemistry. These compounds are recognized for their strain energy, which can be exploited in various chemical transformations, and they serve as key building blocks for the synthesis of a wide range of organic molecules, including beta-lactam antibiotics .
Synthesis Analysis
The synthesis of azetidin-2-ones involves various strategies, including cyclocondensation reactions and transformations of related beta-lactam structures. For instance, 3-phenoxy-1,4-diarylazetidin-2-ones have been synthesized and evaluated for their antitumor properties, with specific compounds showing potent antiproliferative activity . Similarly, 3-methylene-4-(trifluoromethyl)azetidin-2-ones have been prepared from 3-oxo-4-trifluoromethyl-beta-lactams and utilized as building blocks for the creation of mono- and spirocyclic 4-CF3-beta-lactams . Additionally, the synthesis of 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones has been reported, with these compounds being evaluated for their antibacterial and antifungal activities .
Molecular Structure Analysis
X-ray crystallography has been employed to study the molecular structure of azetidin-2-ones, revealing the importance of the torsional angle between phenyl rings and the optimal trans configuration for antiproliferative activity . The crystallographic analysis of a 4,4'-disubstituted azetidin-2-one has confirmed its structure, providing insights into the stereochemistry of these molecules .
Chemical Reactions Analysis
Azetidin-2-ones undergo various chemical reactions, including Michael additions, electrophilic additions, and cycloadditions, which allow access to a broad variety of functionalized structures . They can also be transformed into different building blocks, such as CF3-containing aminopropanes, oxazinanes, and aziridines, through reactions with chlorides . A novel rearrangement reaction has been described where 3-(chloromethyl)azetidin-2-ones are converted to azetidine-3-carboxylic acid esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-2-ones are influenced by their strained ring structure, which makes them reactive intermediates for various synthetic applications. Their reactivity has been harnessed to synthesize biologically significant compounds that lack the beta-lactam ring, demonstrating the versatility of azetidin-2-ones as synthons . The transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols showcases the potential for ring opening and the formation of new functional groups . Additionally, the antibacterial studies of N-3-chloro-4-[2'-hydroxy-5'-(phenylazo)phenyl]azetidin-2-ones highlight the potential for these compounds to be developed into therapeutic agents .
Propiedades
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-5-6-15(16(19)10-14)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLHEKSNNAOOEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643275 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898772-09-3 |
Source


|
| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](2,4-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














